molecular formula C10H15BrO2Si B13452906 4-Bromoguaiacol, TMS derivative CAS No. 65854-87-7

4-Bromoguaiacol, TMS derivative

Cat. No.: B13452906
CAS No.: 65854-87-7
M. Wt: 275.21 g/mol
InChI Key: RNPOJXMVZIEWSN-UHFFFAOYSA-N
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Description

4-Bromoguaiacol, TMS derivative , with the molecular formula C10H15BrO2Si and a molecular weight of 275.21 g/mol, is a trimethylsilyl ether derivative used in analytical and environmental research . This compound is of significant interest in the study of halogenated guaiacols, a class of compounds identified as potent odorants and environmental pollutants . These substances, including brominated derivatives, are often investigated in the context of wastewater from pulp mills, where they can be formed as byproducts during the bleaching process of wood pulp . Researchers utilize this derivative in gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) studies to determine odor thresholds and qualities. Halogenated guaiacols like this one are characterized by very low odor thresholds in air and can elicit smoky, sweet, vanilla-like, medicinal, or plaster-like smells, which is a key area of sensory research . Its stability and volatility as a TMS derivative make it a valuable standard for quantifying trace-level compounds in complex environmental samples, such as river sediments and fish tissue, aiding in the monitoring of industrial effluents and ecological impact . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

65854-87-7

Molecular Formula

C10H15BrO2Si

Molecular Weight

275.21 g/mol

IUPAC Name

(4-bromo-2-methoxyphenoxy)-trimethylsilane

InChI

InChI=1S/C10H15BrO2Si/c1-12-10-7-8(11)5-6-9(10)13-14(2,3)4/h5-7H,1-4H3

InChI Key

RNPOJXMVZIEWSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoguaiacol, trimethylsilyl ether, typically involves the reaction of 4-bromoguaiacol with a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is usually carried out in an aprotic solvent like dichloromethane or hexane, with pyridine added as a catalyst to speed up the reaction. The mixture is heated at around 65°C for approximately 20 minutes to ensure complete silylation .

Industrial Production Methods

In an industrial setting, the production of 4-Bromoguaiacol, trimethylsilyl ether, follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromoguaiacol, trimethylsilyl ether, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromoguaiacol, trimethylsilyl ether, has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromoguaiacol, trimethylsilyl ether, involves its interaction with various molecular targets. The trimethylsilyl group protects the hydroxyl group, making the compound more stable and less reactive under certain conditions. This protection allows for selective reactions at other sites on the molecule, such as the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new derivatives .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-bromoguaiacol, TMS derivative, with structurally related compounds:

Compound Molecular Formula Molecular Weight CAS Number Functional Groups Key Features
4-Bromoguaiacol, TMS deriv C₁₀H₁₅BrO₂Si* ~275.2* - Bromine, methoxy, TMS-ether High volatility for GC-MS
Guaiacol, TMS deriv C₁₀H₁₆O₂Si 196.32 6689-37-8 Methoxy, TMS-ether Base compound for derivatization
4-Chlorobenzoic acid, TMS C₁₀H₁₃ClO₂Si 228.75 25436-27-5 Chlorine, carboxylic acid Used in metabolite profiling
4-Hydroxycoumarin, TMS C₁₂H₁₄O₃Si 234.32 - Coumarin core, TMS-ether Fluorescence applications

*Inferred from guaiacol TMS structure and bromination.

Key Observations :

  • Halogen Effects : Bromine in 4-bromoguaiacol increases molecular weight and electronegativity compared to chlorine in 4-chlorobenzoic acid, TMS. This affects reactivity and intermolecular interactions .
  • Functional Groups : The methoxy group in guaiacol derivatives contributes to lignin-related bioactivity, while the carboxylic acid in 4-chlorobenzoic acid, TMS, enhances polarity .

Sensory and Odor Thresholds

4-Bromoguaiacol exhibits distinct sensory properties:

  • Odor Profile : Perceived as "vanilla-like" by some panelists, but others describe it as "smoky" or "musty" .
  • Odor Threshold : Ranges from 0.00092 to 0.94 ng/L air (factor of 10²²), indicating high variability in human perception .

Comparison with Halogenated Analogues :

  • 5-Iodoguaiacol : Odor threshold spans 0.0006–2.5 ng/L air (factor of 4167), with descriptions ranging from "medicinal" to "plaster-like" .
  • 3-Iodoguaiacol : Primarily perceived as "musty" or "moldy" .

The position and type of halogen significantly influence odor characteristics and detection thresholds.

Stability and Reactivity

  • Bromine vs. Chlorine : Bromine’s larger atomic size may reduce volatility compared to chlorine but enhance electrophilic substitution reactivity .
  • TMS Protection : Enhances thermal stability in all derivatives, critical for high-temperature GC-MS analysis .

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